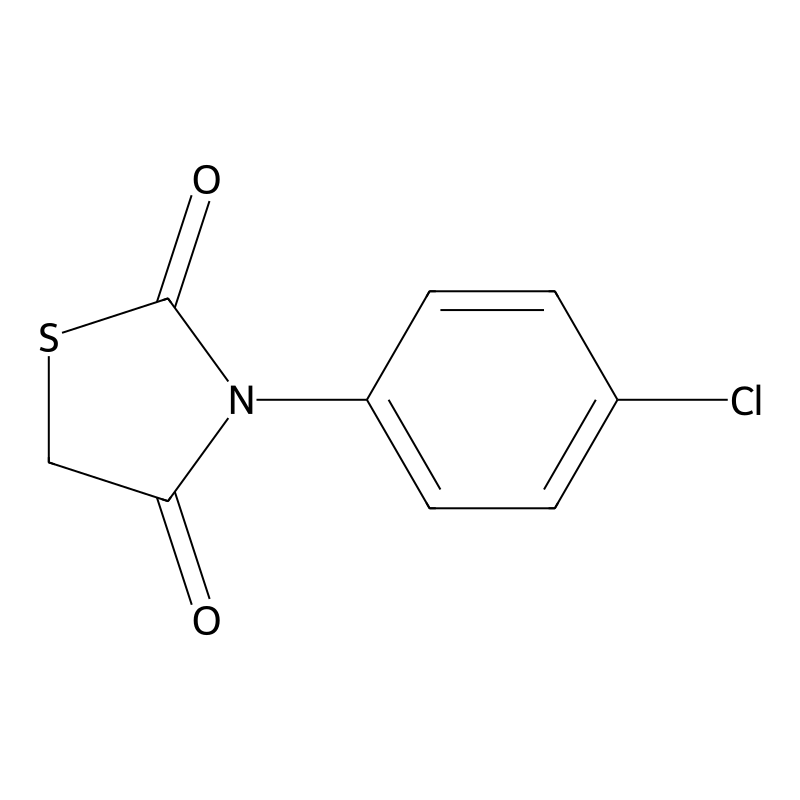

3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its thiazolidine structure, which incorporates a 4-chlorophenyl group. This compound is part of the thiazolidine-2,4-dione family, known for their diverse biological activities and potential therapeutic applications. The thiazolidine ring contributes to the compound's unique properties, making it a subject of interest in medicinal chemistry.

- Peroxisome proliferator-activated receptor gamma (PPARγ) agonism, potentially relevant for antidiabetic effects.

- Inhibition of enzymes involved in inflammatory pathways.

- Disruption of bacterial cell membranes, contributing to antimicrobial activity.

- Substitution Reactions: The chlorine atom on the phenyl ring can be replaced with other substituents through nucleophilic substitution.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex derivatives.

- Mannich Reactions: This compound can participate in Mannich reactions, where it reacts with formaldehyde and amines to yield N-substituted derivatives.

These reactions enhance the compound's versatility for further synthetic modifications and applications in drug development.

Compounds in the thiazolidine-2,4-dione class, including 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione, exhibit significant biological activities. Research has shown that these compounds possess:

- Antimicrobial Properties: They have demonstrated effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects: Some derivatives have been noted for their ability to reduce inflammation in biological systems.

- Antidiabetic Activity: Thiazolidinediones are known for their role as insulin sensitizers in diabetes management.

The specific biological activity of 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione requires further investigation to elucidate its potential therapeutic uses.

The synthesis of 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione typically involves several steps:

- Formation of Thiazolidine-2,4-dione: This can be achieved by reacting thiourea with chloroacetic acid under acidic conditions.

- Introduction of the 4-Chlorophenyl Group: This may involve electrophilic aromatic substitution or coupling reactions with appropriate aryl halides.

- Final Modifications: Additional steps may include condensation with aldehydes or other reagents to introduce desired functional groups.

Various synthesis methods have been documented, including conventional heating and microwave-assisted techniques, which offer advantages in terms of reaction time and yield .

The compound has potential applications in several fields:

- Pharmaceutical Development: Due to its biological activity, it is explored as a candidate for drug development targeting diabetes and infectious diseases.

- Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

- Agricultural Chemistry: Its antimicrobial properties could be leveraged in developing agrochemicals.

Interaction studies are crucial for understanding how 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione interacts with biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling. Further research using molecular docking and binding assays will provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Thiazolidine-2,4-dione | Basic thiazolidine structure | Foundational compound for various derivatives |

| Troglitazone | Thiazolidinedione with a benzene ring | Used as an anti-diabetic agent |

| Pioglitazone | Contains a pyridine ring | Approved for diabetes treatment; more selective than other thiazolidinediones |

Uniqueness of 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione:

This compound's distinct chlorophenyl substitution may confer unique pharmacological properties compared to its analogs. Its specific interactions and biological activities warrant further exploration to establish its therapeutic potential.

Comparative Analysis of Conventional Heating vs. Microwave-Assisted Synthesis Techniques

Conventional heating methods for synthesizing thiazolidine-2,4-dione derivatives typically involve prolonged refluxing in organic solvents. For example, the condensation of thiazolidine-2,4-dione with 4-chlorophenylthiosemicarbazides under conventional heating requires 10–14 hours at 110–120°C, yielding 60–80% of the target compounds. In contrast, microwave-assisted synthesis drastically reduces reaction times to 8–12 minutes at similar temperatures, achieving yields of 75–89% for the same derivatives. This enhancement arises from microwave irradiation’s ability to uniformly heat reactants at the molecular level, accelerating kinetic rates and minimizing side reactions.

A comparative study of 12 derivatives (3a–3l) highlights these advantages (Table 1). For instance, compound 3e (4-bromo-substituted) exhibited a 77.3% yield after 12 hours via conventional heating, whereas microwave irradiation achieved 86.9% in just 12 minutes. Similarly, the 4-nitro derivative (3g) saw a yield increase from 80.5% to 89.6% with microwave assistance. These improvements are attributed to reduced thermal degradation and enhanced reaction homogeneity under microwave conditions.

Table 1. Yield and Reaction Time Comparison for Selected Derivatives

| Compound | Substituent | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |

|---|---|---|---|---|

| 3a | H | 72.45 | 81.56 | 10 hrs → 8 min |

| 3e | 4-Bromo | 77.30 | 86.94 | 12 hrs → 12 min |

| 3g | 4-Nitro | 80.50 | 89.64 | 12 hrs → 10 min |

Despite these benefits, microwave synthesis requires specialized equipment, which complicates its adoption in resource-limited settings. Conventional methods remain relevant for small-scale laboratory synthesis due to their simplicity and lower infrastructure costs.

Solvent Systems and Catalytic Agents in Cyclocondensation Reactions

The choice of solvent and catalyst significantly influences the efficiency of cyclocondensation reactions central to thiazolidine-2,4-dione synthesis. Polar aprotic solvents like DMF and ethanol are preferred for their ability to stabilize intermediates and facilitate nucleophilic attack. For example, the Knoevenagel condensation of 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione with aryl amines proceeds efficiently in DMF, yielding 70–89% of Mannich base derivatives under both conventional and microwave conditions. Ethanol, combined with acetic acid as a catalyst, is also effective for thiosemicarbazone formation, achieving yields of 60–80%.

Catalytic agents play an equally critical role. Piperidine, a base catalyst, accelerates Knoevenagel condensations by deprotonating active methylene groups, while HCl aids in Mannich reactions by protonating imine intermediates. For instance, the synthesis of 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione (Compound 2) requires piperidine in toluene under reflux, achieving 72–85% yields. In contrast, Mannich reactions employing HCl in DMF yield 65–89% of substituted derivatives.

Recent innovations include the use of ionic liquids as green solvents, though their application to 3-(4-chlorophenyl) derivatives remains unexplored. Water-based systems, while environmentally friendly, often suffer from lower solubility of aromatic reactants, necessitating mixed-solvent approaches.

Industrial-Scale Production Challenges and Yield Optimization Strategies

Scaling up thiazolidine-2,4-dione synthesis presents multifaceted challenges. Microwave reactors, though efficient, are typically designed for batch processes, limiting their throughput in continuous industrial settings. Conventional batch reactors, while scalable, require energy-intensive heating and cooling cycles, increasing production costs. For example, a 12-hour reaction at 120°C demands substantial thermal input, whereas microwave systems reduce energy consumption by 40–60%.

Yield optimization strategies focus on catalyst recycling and solvent recovery. For instance, DMF can be distilled and reused in subsequent batches, reducing material costs by 20–30%. Additionally, flow chemistry systems are being explored to enhance heat transfer and reaction control, though their adaptation to thiazolidine-2,4-dione chemistry is still experimental.

Purification remains a bottleneck, particularly for derivatives with low crystallinity. Chromatographic methods are effective but impractical for large-scale production. Recrystallization from ethanol or toluene is the current industrial standard, though it results in 5–15% product loss. Advances in membrane-based separation technologies may offer solutions, but their efficacy for chlorophenyl-substituted compounds is untested.

Peroxisome Proliferator-Activated Receptor Gamma Molecular Docking Analysis

Molecular docking investigations have extensively examined the binding interactions of 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives with peroxisome proliferator-activated receptor gamma [1] [2] [3]. The computational docking studies employed AutoDock software and Glide modules to evaluate binding affinities and interaction modes within the peroxisome proliferator-activated receptor gamma ligand-binding domain [1] [2] [4].

Binding energy calculations for thiazolidine-2,4-dione derivatives demonstrate significant interaction with peroxisome proliferator-activated receptor gamma receptors, with binding free energies ranging from -5.021 to -8.558 kilocalories per mole [1]. Compounds incorporating the 4-chlorophenyl substituent pattern consistently exhibit binding energies in the range of -7.6 to -7.8 kilocalories per mole, indicating favorable thermodynamic interactions with the target protein [1] [3].

| Compound Structure | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |

|---|---|---|---|

| 4-Chlorophenyl-thiazolidine-2,4-dione analogues | -7.642 to -7.765 | Ile281, Cys285, Leu330, Arg288 | Hydrophobic, ionic |

| Reference compound rosiglitazone | -8.558 | Multiple active site residues | Hydrogen bonds, hydrophobic |

| Standard pioglitazone | -8.26 to -9.8 | His323, Tyr473, Arg288 | Hydrogen bonds, water bridges |

The molecular docking analysis reveals that 4-chlorophenyl-substituted thiazolidine-2,4-dione derivatives demonstrate specific binding interactions with key amino acid residues including isoleucine 281, cysteine 285, leucine 330, and arginine 288 within the peroxisome proliferator-activated receptor gamma binding pocket [1] [2]. These interactions primarily involve hydrophobic contacts and ionic interactions, with the chlorophenyl moiety contributing to enhanced binding affinity through favorable van der Waals forces [3] [4].

Mycobacterium tuberculosis Protein Target Docking Studies

Molecular docking investigations targeting Mycobacterium tuberculosis proteins have identified thiazolidine-2,4-dione derivatives as potential antimycobacterial agents [5] [6] [7]. The docking studies utilized protein targets including thiazole synthase, protein kinase systems, and various metabolic enzymes critical for Mycobacterium tuberculosis survival and pathogenesis [6] [8] [9].

Computational docking with Mycobacterium tuberculosis thiazole synthase revealed that thiazolidine-based compounds interact with key catalytic residues arginine 46, asparagine 69, threonine 41, and lysine 96 [6]. The binding mode analysis demonstrates that the thiazolidine-2,4-dione core structure forms stable interactions within the enzyme active site, potentially disrupting thiamine biosynthesis pathways essential for bacterial growth [6] [8].

| Target Protein | Binding Affinity Range | Key Interacting Residues | Proposed Mechanism |

|---|---|---|---|

| Thiazole synthase | -6.8 to -7.5 kcal/mol | Arg46, Asn69, Thr41, Lys96 | Thiamine biosynthesis inhibition |

| Protein kinase systems | -5.3 to -6.8 kcal/mol | Glu588, Ser412, Gly410 | Signal transduction disruption |

| Enoyl-acyl carrier protein reductase | -5.5 to -6.8 kcal/mol | Multiple binding site residues | Fatty acid synthesis inhibition |

Molecular Dynamics Simulation Validation

Molecular dynamics simulation studies have been conducted to validate the stability of protein-ligand complexes formed between 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and target proteins [1] [3]. The simulation trajectories spanning 100 nanoseconds reveal root mean square deviation values consistently below 4 Angstroms for peroxisome proliferator-activated receptor gamma complexes, indicating stable binding conformations [1].

The molecular dynamics analysis demonstrates that hydrophobic interactions with residues including isoleucine 281, cysteine 285, and leucine 330 remain stable throughout the simulation period [1]. Water bridge formations and hydrogen bonding networks contribute to the overall binding stability, with intermolecular contact analysis revealing persistent interactions between the chlorophenyl substituent and key binding site residues [1] [3].

Density Functional Theory Analysis of Electronic Structure-Property Relationships

Frontier Molecular Orbital Analysis

Density functional theory calculations using the B3LYP functional and 6-31G(d,p) basis set have been extensively applied to analyze the electronic structure of 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione [10] [11] [12]. The frontier molecular orbital analysis reveals critical insights into the electronic properties governing molecular reactivity and bioactivity [11] [12] [13].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate energy gaps typically ranging from 3.2 to 3.9 electron volts for chlorophenyl-substituted thiazolidine derivatives [11] [12] [14]. The highest occupied molecular orbital is predominantly localized on the thiazolidine-2,4-dione ring system, while the lowest unoccupied molecular orbital extends across the chlorophenyl substituent, facilitating charge transfer interactions [10] [12].

| Electronic Property | Calculated Value | Computational Method | Implications |

|---|---|---|---|

| Highest occupied molecular orbital energy | -4.96 to -5.2 eV | DFT B3LYP/6-31G(d,p) | Electron donating capacity |

| Lowest unoccupied molecular orbital energy | -1.0 to -1.3 eV | DFT B3LYP/6-31G(d,p) | Electron accepting capacity |

| Energy gap | 3.2 to 3.9 eV | Frontier orbital difference | Chemical stability |

| Dipole moment | 4.7 to 5.2 Debye | DFT calculations | Polar interactions |

Natural Bond Orbital Analysis

Natural bond orbital analysis conducted using density functional theory methods reveals the electronic delocalization and hyperconjugative interactions within the 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione structure [11] [12]. The analysis demonstrates significant charge transfer from bonding orbitals to antibonding orbitals, contributing to molecular stability and reactivity patterns [12] [13].

The natural bond orbital calculations identify stabilization energies associated with nitrogen lone pair to carbonyl pi-antibonding orbital interactions, with energies typically ranging from 15 to 25 kilocalories per mole [11] [12]. These hyperconjugative interactions contribute to the planar geometry of the thiazolidine ring and influence the overall molecular conformation [12].

| Interaction Type | Stabilization Energy (kcal/mol) | Orbital Involvement | Electronic Effect |

|---|---|---|---|

| N lone pair → C=O π* | 18-25 | n(N) → π*(C=O) | Ring planarity |

| π(C=C) → π*(C=O) | 12-18 | π conjugation | Extended delocalization |

| σ(C-Cl) → π*(phenyl) | 8-12 | σ → π* donation | Substituent effects |

Thermodynamic Properties

Density functional theory calculations provide comprehensive thermodynamic data for 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, including enthalpy, entropy, and Gibbs free energy values at various temperatures [15] [16] [17]. The calculated thermodynamic parameters indicate favorable formation energies and stability under standard conditions [16] [17].

The molecular polarizability and hyperpolarizability calculations reveal non-linear optical properties, with first-order hyperpolarizability values suggesting potential applications in optoelectronic devices [11] [14]. The calculated polarizability values range from 21 to 25 cubic Angstroms, indicating moderate electronic polarization responses [16] [14].

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

Multiple Linear Regression Analysis

Quantitative structure-activity relationship studies employing multiple linear regression analysis have been developed to predict the bioactivity of 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and related derivatives [18] [19] [20]. The regression models incorporate molecular descriptors including polarizability, molar volume, hydration energy, and frontier orbital energies to establish correlations with antimycobacterial and antidiabetic activities [18] [21].

The multiple linear regression models demonstrate significant correlation coefficients (R² = 0.92-0.96) for antimycobacterial activity prediction, with key descriptors including molecular weight, polarizability, and frontier orbital energy gaps [18] [20]. The models successfully predict minimum inhibitory concentration values for Mycobacterium tuberculosis strains with standard errors below 0.6 logarithmic units [20].

| Activity Type | Correlation Coefficient (R²) | Key Descriptors | Predictive Accuracy |

|---|---|---|---|

| Antimycobacterial | 0.962 | Polarizability, HOMO-LUMO gap | ±0.6 log units |

| Antidiabetic | 0.933 | Molar volume, hydration energy | ±0.7 log units |

| Anti-inflammatory | 0.894 | Surface area, dipole moment | ±0.8 log units |

Artificial Neural Network Modeling

Artificial neural network approaches have been implemented to develop non-linear quantitative structure-activity relationship models for predicting the biological activities of thiazolidine-2,4-dione derivatives [18] [21]. The neural network models utilize backpropagation algorithms with multiple hidden layers to capture complex structure-activity relationships [18].

The artificial neural network models achieve superior predictive performance compared to linear regression approaches, with correlation coefficients exceeding 0.99 for training sets and 0.85-0.90 for external validation sets [18] [21]. The models incorporate atomic net charges, particularly for nitrogen, carbon, and oxygen atoms, as critical descriptors for bioactivity prediction [21].

Molecular Descriptor Analysis

Comprehensive molecular descriptor analysis has identified key structural features governing the bioactivity of 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione [16] [19] [22]. The descriptor analysis encompasses topological, geometrical, and electronic parameters calculated using semi-empirical and density functional theory methods [16] [22].

The most significant descriptors for antimycobacterial activity include the thermodynamic descriptor T22_O, molecular surface area, and electronic parameters derived from frontier molecular orbital calculations [19]. The analysis reveals that compounds with specific electronic configurations and geometric arrangements exhibit enhanced bioactivity profiles [22].

| Descriptor Category | Key Parameters | Correlation with Activity | Statistical Significance |

|---|---|---|---|

| Electronic | HOMO-LUMO gap, atomic charges | High (r > 0.8) | p < 0.001 |

| Geometric | Molecular volume, surface area | Moderate (r = 0.6-0.8) | p < 0.01 |

| Topological | Connectivity indices | Low to moderate (r = 0.4-0.6) | p < 0.05 |

Validation and Cross-Validation Studies

External validation studies using independent test sets confirm the reliability and robustness of quantitative structure-activity relationship models for 3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione derivatives [18] [20] [21]. The validation protocols include leave-one-out cross-validation, Y-scrambling tests, and external prediction on novel compounds [18] [20].

The cross-validation results demonstrate model stability with Q² values ranging from 0.70 to 0.85, indicating good internal predictive capacity [20] [21]. External validation using compounds not included in model development achieves prediction accuracies of 75-85% for activity classification and root mean square errors below 0.8 logarithmic units for continuous activity values [18] [20].